rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
Brand Name: Vulcanchem
CAS No.: 2044706-18-3
VCID: VC4281058
InChI: InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10+/m1/s1
SMILES: C1COC(C1N)C2=CC(=C(C=C2)Cl)F
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65

rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

CAS No.: 2044706-18-3

Cat. No.: VC4281058

Molecular Formula: C10H11ClFNO

Molecular Weight: 215.65

* For research use only. Not for human or veterinary use.

rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine - 2044706-18-3

Specification

CAS No. 2044706-18-3
Molecular Formula C10H11ClFNO
Molecular Weight 215.65
IUPAC Name (2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
Standard InChI InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10+/m1/s1
Standard InChI Key ILGZVSPVFCLHES-ZJUUUORDSA-N
SMILES C1COC(C1N)C2=CC(=C(C=C2)Cl)F

Introduction

Rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine is an organic compound classified as an oxolane derivative, specifically due to its tetrahydrofuran (oxolane) structure fused with an amine group. This compound is synthesized through various routes commonly used in organic chemistry, emphasizing the importance of maintaining specific stereochemistry at the 2 and 3 positions of the oxolane ring for its biological activity.

Synthesis and Chemical Reactions

The synthesis of Rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine involves several key steps typical of organic synthesis, including the formation of the oxolane ring and the introduction of the phenyl and amine groups. The compound can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, due to the presence of the amine group and the halogenated phenyl ring.

Scientific Applications

Rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine has several scientific applications, although specific details are not provided in the available literature. Generally, compounds with similar structures are explored for their potential in pharmaceutical research due to their ability to interact with biological targets.

Comparison with Similar Compounds

Similar compounds, such as those featuring tetrahydrofuran or oxolane rings, are often studied for their biological activities and potential therapeutic applications. For example, compounds like (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, have complex structures and are explored in various scientific contexts .

Data Table: Comparison of Rel-(2S,3R)-2-(4-Chloro-3-Fluorophenyl)oxolan-3-Amine with Similar Compounds

Compound NameMolecular FormulaMolecular WeightStereochemistry
Rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amineNot specifiedNot specified(2S,3R)
(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triolC24H29ClO8480.9 g/mol(2S,3R,4S,5S,6R)
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triolC23H27ClO7450.9 g/mol(2S,3R,4R,5S,6R)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator